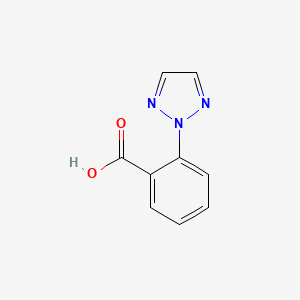

2-(2H-1,2,3-Triazol-2-YL)benzoic acid

Übersicht

Beschreibung

2-(2H-1,2,3-Triazol-2-yl)benzoic acid is a compound that has garnered interest due to its potential applications in various fields of chemistry and materials science. The compound features a triazole ring, which is a five-membered heterocyclic moiety containing three nitrogen atoms, fused to a benzoic acid moiety. This structure is a key intermediate for the synthesis of more complex molecules and has been utilized in the formation of supramolecular structures .

Synthesis Analysis

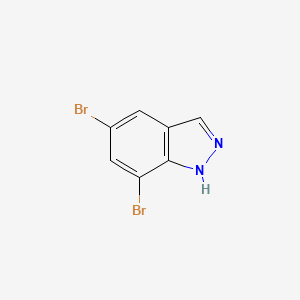

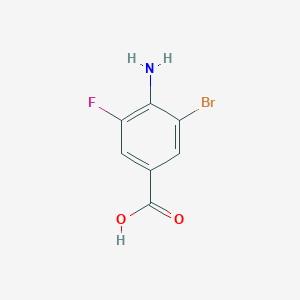

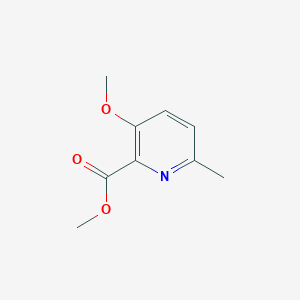

The synthesis of this compound has been achieved through different methodologies. One approach involves a four-step synthesis starting from 1-fluoro-2-nitrobenzene derivatives, with the introduction of the triazole ring at the beginning of the process. This method includes steps such as hydrogenation, Sandmeyer iodination, and Grignard carboxylation, resulting in a scalable and reliable route to the target molecule . Another innovative method reported uses microwave-assisted C-N coupling, which significantly reduces the synthesis time and effort while providing excellent yield. This process employs trans-N,N'-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through the synthesis of transition metal(II) complexes. These complexes have been characterized by single-crystal X-ray diffraction, revealing different crystalline structures and space groups depending on the metal involved. The complexes exhibit various intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to their three-dimensional supramolecular frameworks .

Chemical Reactions Analysis

The chemical reactivity of this compound has been demonstrated in the formation of novel N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives through an acid-amine coupling reaction. This reaction utilizes DCC as a dehydrating agent and DMAP as a base, leading to a series of novel compounds characterized by spectroscopic techniques . Additionally, phototransformations of related triazole-benzoic acid compounds have been studied, showing conformational changes and photoisomerization reactions upon UV irradiation, which are supported by DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been investigated through the study of their transition metal complexes. These complexes display good thermal stability as evidenced by thermogravimetric analyses (TGA) and show intense exothermic phenomena during decomposition as observed in differential scanning calorimetry (DSC) analyses. Furthermore, the photoluminescence property of one of the zinc complexes has been determined, indicating potential applications in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

2-(2H-1,2,3-Triazol-2-yl)benzoic acid has been the subject of various synthesis methodologies. Roth et al. (2019) presented a selective and scalable synthesis method starting from 1-fluoro-2-nitrobenzene derivatives. This four-step synthesis includes N2-arylation of 4,5-dibromo-2H-1,2,3-triazole and a series of functional group transformations to yield the target molecules in a reliable manner (Roth et al., 2019). Similarly, Pandya and Naliapara (2019) reported an efficient and rapid microwave-assisted synthesis of this compound using trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst (Pandya & Naliapara, 2019).

Supramolecular Chemistry and Crystal Structures

Wang et al. (2018) synthesized four new complexes based on triazole-benzoic acid derivatives and analyzed their crystal structure, Hirshfeld surface analysis, spectroscopic, and thermal properties. These complexes demonstrated the formation of 3D supramolecular frameworks with good thermal stability and intense exothermic phenomena in their decomposition processes (Wang et al., 2018).

Antimicrobial Applications

A study by Kaushik et al. (2016) on 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality synthesized via Cu(I) catalyzed click reaction showed promising antimicrobial activities against various bacterial and fungal strains (Kaushik et al., 2016).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that this compound is used as an intermediate in organic synthesis and medicinal chemistry .

Mode of Action

The mode of action of 2-(2H-1,2,3-Triazol-2-YL)benzoic acid involves a sequence of consecutive functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation . These transformations provide the target molecules in a reliable and scalable manner .

Biochemical Pathways

The compound’s synthesis involves the n2-arylation of 4,5-dibromo-2h-1,2,3-triazole , which suggests that it may interact with biochemical pathways involving these functional groups.

Pharmacokinetics

The compound’s synthesis process suggests that it may have certain chemical properties that could influence its bioavailability .

Result of Action

It is known that this compound is used in the synthesis of bioactive molecules , suggesting that it may have significant effects at the molecular and cellular levels.

Action Environment

The compound’s synthesis process, which involves specific temperature and reaction conditions , suggests that environmental factors could potentially influence its action.

Eigenschaften

IUPAC Name |

2-(triazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-10-5-6-11-12/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTENUPFWBIFKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N2N=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612228 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001401-62-2 | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001401-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-1,2,3-Triazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

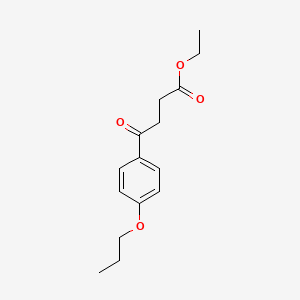

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the newly reported synthetic methods for 2-(2H-1,2,3-Triazol-2-yl)benzoic acid?

A1: Two recent papers detail novel approaches to synthesizing this compound. The first method [] presents a four-step synthesis starting with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, Sandmeyer iodination, and Grignard carboxylation. This approach is advantageous due to its selectivity and scalability, proving particularly useful for synthesizing challenging di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives. The second method [] utilizes a microwave-assisted C-N coupling reaction with trans-N,N’-dimethylcyclohexane-1,2-diamine as a catalyst and copper iodide as a co-catalyst. This method significantly reduces synthesis time and effort compared to conventional heating methods while achieving excellent yields.

Q2: What are the potential applications of this compound derivatives?

A2: Research suggests that this compound can serve as a scaffold for developing novel compounds []. Specifically, the paper highlights its use in synthesizing a series of N-phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide derivatives. These derivatives could hold potential for various applications, though further research is needed to explore their specific properties and activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)